Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
This compound contains several functional groups including an ethoxy group, a benzo[d]thiazol-2-yl group, a carbamoyl group, a phenylsulfonyl group, and a piperazine-1-carboxylate group . These groups suggest that the compound could have a variety of potential biological activities.
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds .Molecular Structure Analysis
The thiazole ring in the compound is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The thiazole ring in the compound can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Scientific Research Applications
Crystal Structure Analysis
The study by Faizi, Ahmad, and Golenya (2016) focuses on the crystal structure of a related compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), a product of a reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid. This research sheds light on the molecular conformation and crystal packing, which is crucial for understanding the compound's physical properties and potential applications in materials science (Faizi, Ahmad, & Golenya, 2016).
Antimicrobial Activity
A study by Patel and Park (2014) describes the synthesis of piperazine-based benzothiazolyl-4-thiazolidinones via N-formylation, showing potent antibacterial effects against both Gram-positive and Gram-negative bacteria. This highlights the compound's potential as a basis for developing new antibacterial agents with significant efficacy (Patel & Park, 2014).
Anticancer Activity
Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. The study found compounds with low IC50 values, indicating strong potential as anticancer agents. This research demonstrates the utility of such compounds in the development of new therapeutic agents for cancer treatment (Rehman et al., 2018).
Biological Evaluation for Other Therapeutic Effects
Sharma, Kumar, and Pathak (2014) investigated novel carbazole derivatives starting with carbazole and ethyl choloroacetate for their antibacterial, antifungal, and anticancer activities. Some derivatives showed significant activity, underscoring the chemical's versatility for multiple therapeutic applications (Sharma, Kumar, & Pathak, 2014).
Antituberculosis Activity
Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. Their research offers insights into the development of targeted therapeutics for tuberculosis, showcasing the compound's potential in addressing infectious diseases (Jeankumar et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various reactions, including donor–acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
Thiazole-containing molecules are known to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes or stimulating or blocking receptors .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its distribution in the body and its interaction with its targets . .
Properties
IUPAC Name |
ethyl 4-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S2/c1-3-32-17-7-10-19-20(15-17)34-22(24-19)25-21(28)16-5-8-18(9-6-16)35(30,31)27-13-11-26(12-14-27)23(29)33-4-2/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXUUKOHSLFTAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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